molecular formula C12H16N6O6S B14679769 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide CAS No. 37851-40-4

4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide

Cat. No.: B14679769
CAS No.: 37851-40-4
M. Wt: 372.36 g/mol
InChI Key: IBEMMGWGQXLAKJ-UHFFFAOYSA-N
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Description

4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with dipropylamino, dinitro, and sulfonyl azide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The dipropylamino group is then added through nucleophilic substitution reactions. Finally, the sulfonyl azide group is introduced using diazotransfer reagents such as imidazole-1-sulfonyl azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be used to label proteins and other biomolecules through bioorthogonal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

37851-40-4

Molecular Formula

C12H16N6O6S

Molecular Weight

372.36 g/mol

IUPAC Name

N-diazo-4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C12H16N6O6S/c1-3-5-16(6-4-2)12-10(17(19)20)7-9(8-11(12)18(21)22)25(23,24)15-14-13/h7-8H,3-6H2,1-2H3

InChI Key

IBEMMGWGQXLAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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